molecular formula C12H8BrF B168429 3-Bromo-4'-fluorobiphenyl CAS No. 10540-35-9

3-Bromo-4'-fluorobiphenyl

Cat. No.: B168429
CAS No.: 10540-35-9
M. Wt: 251.09 g/mol
InChI Key: QATHBEJSFHQDCO-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluorobiphenyl is an organic compound with the molecular formula C12H8BrF. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the third position and the other phenyl ring is substituted with a fluorine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluorobiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-bromophenylboronic acid, 4-fluoroiodobenzene

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran

    Temperature: 80-100°C

    Time: 12-24 hours.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluorobiphenyl may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-fluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional functional groups.

    Reduction Reactions: The bromine and fluorine atoms can be reduced to form biphenyl or other derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: 3-Amino-4’-fluorobiphenyl

    Oxidation: 3-Bromo-4’-fluorobiphenyl-2-carboxylic acid

    Reduction: Biphenyl.

Scientific Research Applications

3-Bromo-4’-fluorobiphenyl is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluorobiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

  • 4-Fluorobiphenyl
  • 3-Bromobiphenyl
  • 4-Bromo-4’-fluorobiphenyl

Comparison: 3-Bromo-4’-fluorobiphenyl is unique due to the presence of both bromine and fluorine substituents, which confer distinct electronic and steric properties. Compared to 4-Fluorobiphenyl, it has an additional bromine atom that can participate in further chemical modifications. Compared to 3-Bromobiphenyl, the fluorine atom provides increased stability and reactivity. 4-Bromo-4’-fluorobiphenyl, while similar, has the bromine and fluorine atoms on the same phenyl ring, leading to different chemical behavior and applications .

Properties

IUPAC Name

1-bromo-3-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATHBEJSFHQDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373666
Record name 3-Bromo-4'-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10540-35-9
Record name 3-Bromo-4'-fluorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4'-fluorobiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1,3-dibromobenzene (25.3 g), 4-fluorophenylboronic acid (5.00 g) and 2M aqueous sodium carbonate solution (35.7 ml) in DMF (250 ml) was degassed. Tetrakis(triphenylphosphine)palladium(0) (2.06 g) was added under an argon atmosphere and the mixture was refluxed under heating for 21 h. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate, washed twice with water and washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and distilled under reduced pressure to give the title compound (5.84 g) as a colorless oil.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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